Journal Name:Composites Science and Technology
Journal ISSN:0266-3538
IF:9.879
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/405929/description
Year of Origin:1985
Publisher:Elsevier BV
Number of Articles Per Year:483
Publishing Cycle:Semimonthly
OA or Not:Not
Composites Science and Technology ( IF 9.879 ) Pub Date: 2023-05-09 , DOI:
10.1002/sstr.202300036
In the past decades, remarkable progress has been achieved in the exploration of electrocatalysts with high activity, long durability, and low cost. Among these, defective graphene (DG)-based catalysts are considered as one of the most potential substitutes for precious metal-based electrocatalysts. DG-based catalysts contain abundant active centers with different configurations resulting from their extraordinary high-structural tunability. Herein, an overview on recent advancements in developing four kinds of DG-based catalysts is presented: 1) heteroatoms-doped graphene; 2) intrinsic DG (vacancy and topological defect); 3) nonmetal atoms or/and metal species-modified intrinsic DG (heterogeneous species and intrinsic defects co-tuned DG); and 4) DG-based van der Waals-type multilayered heterostructures. In particular, the synergistic effects between various defects are discussed, and the origin of catalytic activity is reviewed. Meanwhile, the established defect-derived catalytic mechanism is summarized, which is beneficial for the rational design and fabrication of high-performance electrocatalysts for practical energy-related applications. Finally, challenges and future research directions on defect engineering in noble metal-free materials for electrocatalysis are proposed.
Composites Science and Technology ( IF 9.879 ) Pub Date: 2023-07-12 , DOI:
10.1002/sstr.202300175
MoS2 with 2D structure shows efficient hydrogen evolution reaction (HER) performance because undercoordinated Mo–S edges have ideal hydrogen adsorption free energy. MoS2 usually does not satisfy the bifunctional catalysts because of the poor intrinsic oxygen evolution reaction (OER) catalytic activity. Herein, it is proposed to construct heterostructure with OER active components to induce efficient bifunctional catalytic activity along with heteroatom doping to modify the electronic structure to optimize the adsorption and desorption capabilities of reaction intermediates. La-doped Ni3S2/MoS2 grown on nickel foam (La-NMS@NF) is synthesized as bifunctional catalyst taking advantage of the excellent OER performance of Ni3S2. La-NMS@NF evolves into nanoflower-like structures with the addition of La dopant, which provides abundant pore channels to facilitate mass transfer and exposure of active sites. Density functional calculations reveal that the La-doped Ni3S2/MoS2 heterointerface can optimize the water adsorption and H* adsorption/desorption, improving the HER performance. The La-NMS@NF exhibits an overpotential of 154 and 300 mV for HER and OER at 100 mA cm−2 in 1.0 m KOH. Herein, a heteroatom-driven heterostructure activation strategy for electron rearrangement and structural evolution in electrocatalysts to decrease energy consumption in overall water splitting is demonstrated.
Composites Science and Technology ( IF 9.879 ) Pub Date: 2023-05-18 , DOI:
10.1002/sstr.202300137
Plant-based flow microreactors with natural channel structures, renewable properties, and environmental friendliness have increasingly gained popularity in heterogeneous catalysis. However, firmly immobilizing the catalysts simultaneously with ease and adaptability, maintaining great effectivity and long-term stability, is still a fundamental challenge. Herein, a highly efficient and ultrastable bamboo-based catalytic microreactor (CMR) containing mesoporous TiO2 (M-TiO2)-encapsulating ultrafine Pd nanoparticles (NPs) is constructed for the continuous-flow hydrogenation of nitroaromatics. The fabrication of the Pd-TiO2 catalysts in required bamboo microchannels (Pd-TiO2/B CMR) mainly involves a two-step region-selective synthetic strategy with ultra-low chemical usage, fast preparation, and low catalyst loading (0.007 wt%). The M-TiO2 films: 1) provide abundant oxygen vacancies and enough open cavities to facilitate the growth of Pd NPs; 2) improve Pd dispersion and reduce particle size; 3) allow diffusion of reactants, and 4) induce strong metal-support interactions for enhanced catalytic activity and stability. The optimized Pd-TiO2/B CMR demonstrates high efficiency (>97%) and excellent stability (1,000 h) for the continuous-flow hydrogenation of nitroaniline, even under intermittent operation (12 h on/12 h off for five cycles) or in a real aqueous matrix (>200 h), making it a promising candidate for Pd-catalyzed hydrogenation.
Composites Science and Technology ( IF 9.879 ) Pub Date: 2023-07-23 , DOI:
10.1002/sstr.202300132
Mild-temperature photothermal therapy (MPTT) is a promising tumor therapeutic modality because it can avoid the damage of normal tissues near the tumor caused by excessive heat. However, its therapeutic effect is severely impaired because tumor cells can develop heat resistance and self-repair by activating heat shock response and cell autophagy. Herein, a tannic acid–iron ion metal organic framework-coated, chloroquine (CQ)-loaded mesoporous PdPt nanosystem (TF-CQ@mPdPt) is developed to enhance MPTT by simultaneous suppression of heat shock response and autophagy. TF-CQ@mPdPt exhibits good peroxidase (POD)-mimic activity and photothermal performance. As a result, the reactive oxygen species generated by POD-mediated decomposition of endogenous hydrogen peroxide damage mitochondria, leading to limitation of adenosine triphosphate supply, which suppresses the upregulation of heat shock proteins of tumor cells during MPTT, making tumor cell more sensitive to heat stress. Concurrently, CQ released from TF-CQ@mPdPt during MPTT inhibits cell autophagy, thereby interrupting the self-repair pathway of tumor cells. Consequently, TF-CQ@mPdPt-mediated MPTT significantly enhances its therapeutic effect, effectively inhibiting tumor progression in 4T1 tumor-bearing mice. This study presents a novel strategy to enhance MPTT by simultaneously suppressing heat shock response and autophagy.
Composites Science and Technology ( IF 9.879 ) Pub Date: 2023-06-20 , DOI:
10.1002/sstr.202300107
A novel recycling process of the conductive agent in spent lithium iron phosphate batteries is demonstrated. Wet chemistry is applied in recovering lithium and iron phosphate, and the filter residue is calcined with a small amount of recovered iron phosphate in N2 at 900 °C to form a FeNP-codoped carbon catalyst, which exhibits a low half-wave potential and excellent durability for oxygen reduction. When applied in a rechargeable Zn–air battery, the power density can reach 80 mW cm−2.
Composites Science and Technology ( IF 9.879 ) Pub Date: 2023-06-13 , DOI:
10.1002/sstr.202370015
Pore ordering
Composites Science and Technology ( IF 9.879 ) Pub Date: 2023-06-04 , DOI:
10.1002/sstr.202300110
Surface reconstruction as common phenomenon during catalysis complicates the prediction and modeling on catalytic activity of the nanoalloy, hence developing a stable structure to be resistant to surface restructuring would provide an ideal prototype for substantial and reliable mechanism analysis. Herein, the single-twinned structure in inverse AgPdF catalyst is constructed to enhance the catalytic activity and stability for the formate oxidation reaction (FOR). The single-twinned AgPdF nanoalloy (t-AgPdF) catalyst exhibits an enhanced peak current density of 4.6 A mgPd−1, a reduced onset potential of 0.44 V, a higher activity retention of 55.7% after 600 cycles, and a longer activity retention time of 55.9 h. Additionally, the t-AgPdF catalyst presents a higher hydrogen generation rate of 1.11 mL mgPd−1 than that of single-crystalline AgPd nanoalloy (AgPd) catalyst, and density functional theory calculations reveal that t-AgPdF(111) surface exhibits a reduced activation energy of 0.59 eV for formate decomposition reaction. Impressively, the t-AgPdF maintains compressive and tensile strain state along the Σ3 twin boundaries before and after the FOR, in contrast to AgPd. This is the first time to reveal that the nanotwinned structures contribute inverse t-AgPdF catalysts the catalytic active sites with stable strain state since starting reaction for the FOR.
Composites Science and Technology ( IF 9.879 ) Pub Date: 2023-04-25 , DOI:
10.1002/sstr.202300042
Developing robust nonprecious metal-based electrocatalysts toward hydrogen evolution reaction is crucial for large-scale hydrogen production via electrochemical water splitting. Herein, surface high-entropy NiFeCoCuTi alloy on column-nanostructured nanoporous Ni skeleton is reported as multisite electrocatalyst for highly efficient hydrogen evolution in nonacidic environments by making use of surface heterogeneous atoms with distinct hydrogen and hydroxyl adsorption behaviors to accelerate water dissociation and mediate adsorption of hydrogen intermediates for combination into molecules. Associated with the column-nanostructured nanoporous Ni skeleton that facilitates electron transfer/mass transportation and enables highly accessible and abundant electroactive sites, self-supported monolithic nanoporous high-entropy NiFeCoCuTi alloy electrode exhibits superior nonacidic hydrogen evolution reaction (HER) electrocatalysis, with low onset overpotentials and Tafel slopes. It only takes overpotential of as low as ≈209 mV to deliver ultrahigh current density of 2 A cm−2, along with exceptional stability for more than 240 h, in 1 m KOH electrolyte. These outstanding properties make nanoporous NiFeCoCuTi high-entropy alloy (HEA) electrode attractive candidate as cathode material in the water electrolysis for large-scale hydrogen production and suggest HEAs as ideal platform to develop multisite electrocatalysts.
Composites Science and Technology ( IF 9.879 ) Pub Date: 2023-06-22 , DOI:
10.1002/sstr.202300150
Lithium-ion batteries (LIBs) have dominated the secondary batteries market in the past few decades. However, their widespread application is seriously hampered by the limited lithium resource and high cost. Recently, sodium-ion batteries (SIBs) have generated significant attention because of their characteristics of abundant raw sources, low cost, and similar “rocking chair” mechanism with LIBs, which hold great application potential in large-scale energy storage. Cathode materials with excellent electrochemical performance are in urgent demand for next-generation SIBs. Herein, this review provides a comprehensive overview of the recent advances of the most promising SIBs cathode candidates, including layered oxides, polyanionic materials, and Prussian blue analogues. The currently existing issues that need to be addressed for these cathodes are pointed out, such as insufficient energy density, low electron conductivity, air sensitivity, and so on. This review also details the structural characteristics of these three cathode candidates. Moreover, the recent optimization strategies for improving the electrochemical performance are summarized, including element doping, morphology modification, structure architecture, and so on. Finally, the current research status and proposed future developmental directions of these three cathode materials are concluded. This review aims to provide practical guidance for the development of cathode materials for next-generation SIBs.
Composites Science and Technology ( IF 9.879 ) Pub Date: 2023-07-12 , DOI:
10.1002/sstr.202300136
Selecting the right cathode material is a key component to achieving high-energy and long-lifespan aqueous zinc-ion batteries (AZIBs); however, the development of cathode materials still faces serious challenges due to the high polarization of Zn2+. In this work, MnV12O31·10H2O (MnVO) synthesized via a one-step hydrothermal method is proposed as a promising cathode material for AZIBs. Because the stable layered structure and hieratical morphology of MnVO provide a large layer space for rapid ion transports, this material exhibits high specific capacity (433 mAh g−1 at 0.1 A g−1), an outstanding long-term cyclability (5000 cycles at a current density of 3 A g−1), and an excellent energy density (454.65 Wh kg−1). To illustrate the intercalation mechanism, ex situ X-Ray diffraction, Fourier transform infrared spectroscopy, and X-ray photoelectron spectroscopy are adopted, uncovering an H+/Zn2+ dual-cation co-intercalation processes. In addition, density-functional theory calculation analysis shows that MnVO has a delocalized electron cloud and the diffusion energy barrier of Zn2+ in MnVO is low, which promotes the Zn2+ transport and consequently improves the reversibility of the battery upon deep cycling. The key and enlightening insights are provided in the results for designing high-performance vanadium-oxide-based cathode materials for AZIBs.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术1区 | MATERIALS SCIENCE, COMPOSITES 材料科学:复合1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
18.10 | 187 | Science Citation Index Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- http://ees.elsevier.com/cste
- Submission Guidelines
- https://www.elsevier.com/journals/composites-science-and-technology/0266-3538/guide-for-authors
- Reference Format
- https://www.elsevier.com/journals/composites-science-and-technology/0266-3538/guide-for-authors
- Collection Carrier
- Original papers and review papers